1-(cyclopropanesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide
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Overview
Description
1-(cyclopropanesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Humans
Research on compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, particularly those involving imidazole, has revealed insights into their metabolism and disposition within human systems. For example, studies on γ-Aminobutyric Acid Type A Receptor Partial Agonists have elucidated the metabolic pathways and disposition in humans, indicating a process of oxidative deamination and subsequent transformations (Shaffer et al., 2008).
Microbial Production and Effects on Glucose Metabolism
The interaction between gut microbiota and host metabolism is a critical area of study for understanding the impact of microbial metabolites on diseases like type 2 diabetes. Imidazole propionate, a compound related to the chemical structure of interest, has been identified as a microbially produced metabolite that impairs glucose metabolism, highlighting the intricate relationship between diet, microbiota, and metabolic diseases (Koh et al., 2018). Further studies have linked elevated serum levels of imidazole propionate to diabetes and associated these levels with specific dietary patterns and microbial ecologies, underlining the significant role of microbial metabolites in the pathogenesis of metabolic diseases (Molinaro et al., 2020).
Therapeutic Applications and Toxicity Studies
Compounds with the imidazole moiety, including those used in cancer therapy like imidazole carboxamide (DTIC), have been extensively studied for their therapeutic efficacy and toxicity profiles. For instance, DTIC has been utilized in the treatment of melanoma, demonstrating a balance between efficacy and toxicity that is crucial for therapeutic application (Didolkar et al., 1986). Such studies provide a foundational understanding for exploring the therapeutic potential of related compounds, including N-(3-(1H-imidazol-1-yl)propyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, in various diseases.
Mechanism of Action
The compound also contains a cyclopropane sulfonyl group and an azetidine ring, which could potentially influence its bioavailability and stability. Cyclopropane rings are known for their strain and reactivity, which could influence the compound’s interaction with its target . Azetidine rings are found in many pharmaceuticals and could contribute to the compound’s biological activity.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(3-imidazol-1-ylpropyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-13(15-4-1-6-16-7-5-14-10-16)11-8-17(9-11)21(19,20)12-2-3-12/h5,7,10-12H,1-4,6,8-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXUISLLHXYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.